molecular formula C21H17FN4O3S3 B11280089 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide

2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B11280089
M. Wt: 488.6 g/mol
InChI Key: BHULNQWRNPLSEO-UHFFFAOYSA-N
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Description

2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of thiazolopyrimidine derivatives. This compound has garnered interest due to its potential biological activities, including antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multiple steps:

    Condensation Reaction: The initial step involves the condensation of 4-ethoxybenzaldehyde with thiourea to form the thiazolopyrimidine core.

    Oxidation: The intermediate product undergoes oxidation to introduce the oxo group at the 7th position.

    Thioether Formation: The thiazolopyrimidine core is then reacted with 3-fluorophenylacetic acid to form the thioether linkage.

    Acylation: Finally, the compound is acylated to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: The major product would be the corresponding sulfoxide or sulfone.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major products would be the substituted aromatic derivatives.

Scientific Research Applications

2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antitumor and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication, thereby exerting its antitumor effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds such as tazemetostat and other thiazolopyrimidine derivatives share structural similarities.

    Fluorophenylacetamides: Compounds with similar fluorophenylacetamide moieties.

Uniqueness

What sets 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide apart is its unique combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H17FN4O3S3

Molecular Weight

488.6 g/mol

IUPAC Name

2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C21H17FN4O3S3/c1-2-29-15-8-6-14(7-9-15)26-18-17(32-21(26)30)19(28)25-20(24-18)31-11-16(27)23-13-5-3-4-12(22)10-13/h3-10H,2,11H2,1H3,(H,23,27)(H,24,25,28)

InChI Key

BHULNQWRNPLSEO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)F)SC2=S

Origin of Product

United States

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